

3,4-Difluorothiophenol molecular weight and formula

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Compound of Interest

Compound Name: 3,4-Difluorothiophenol

Cat. No.: B1350639

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An In-Depth Technical Guide to **3,4-Difluorothiophenol**: Properties, Applications, and Experimental Considerations

Introduction

3,4-Difluorothiophenol is an organofluorine compound of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science.^[1] Its unique molecular architecture, featuring a thiol functional group and a difluorinated benzene ring, imparts distinct chemical properties that make it a valuable building block for complex molecules. The presence of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of particular importance in drug design.^[2] This guide provides a comprehensive overview of the molecular and physical properties of **3,4-Difluorothiophenol**, its reactivity, key applications, and essential safety and handling protocols for laboratory use.

Molecular and Physicochemical Properties

The fundamental properties of **3,4-Difluorothiophenol** are summarized below. This data is crucial for its use in quantitative experimental design and for predicting its behavior in chemical reactions.

Table 1: Physicochemical Properties of **3,4-Difluorothiophenol**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ F ₂ S	[3][4]
Molecular Weight	146.16 g/mol	[3][4][5]
CAS Number	60811-24-7	[3][4]
Appearance	Colorless to light yellow liquid	[1][5][6]
Odor	Characteristic thiophenol (stench)	[5]
Density	~1.323 g/mL at 25 °C	[5]
Boiling Point	165-170 °C	[5]
Melting Point	34 °C	[6]
Flash Point	48.9 °C (120.0 °F) - closed cup	
Solubility	Soluble in organic solvents like ether, chloroform, and alcohol; poorly soluble in water.[6]	
Refractive Index	n ₂₀ /D 1.528	

Structural Identifiers:

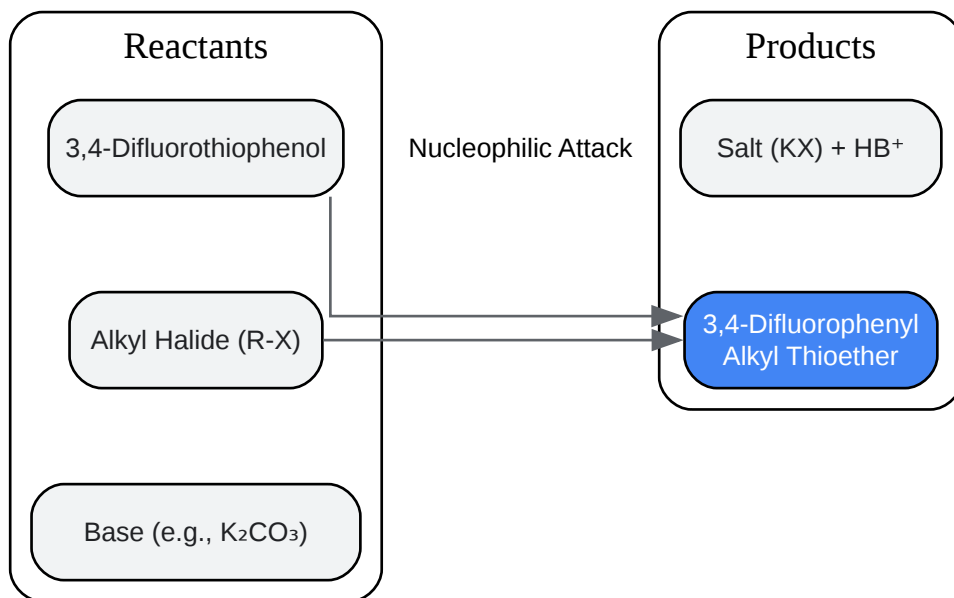
- SMILES:Fc1ccc(S)cc1F
- InChI:1S/C6H4F2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H

Chemical Reactivity and Synthesis

The reactivity of **3,4-Difluorothiophenol** is primarily dictated by the thiol (-SH) group and the electron-withdrawing nature of the two fluorine atoms on the benzene ring.[1] The thiol group is nucleophilic and can readily undergo reactions such as S-alkylation and S-arylation to form thioethers.[7] The fluorine atoms enhance the acidity of the thiol proton and influence the regioselectivity of electrophilic aromatic substitution reactions.

A common synthetic route to prepare substituted thiophenols involves the reduction of the corresponding sulfonyl chloride.[8] Another method is the reaction of a halo-aromatic compound with a source of hydrosulfide.[8]

Below is a diagram illustrating a general S-alkylation reaction, a common transformation of **3,4-Difluorothiophenol**.



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Caption: General S-alkylation of **3,4-Difluorothiophenol**.

Applications in Research and Drug Development

3,4-Difluorothiophenol is a versatile building block with documented applications in several areas of chemical research.

- **Drug Discovery:** This compound is a key intermediate in the synthesis of enzyme inhibitors. [9] For example, it has been used to prepare potent thioether benzenesulfonamide inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological and pathological processes. [2][10] The difluorophenylthio moiety can enhance binding affinity and selectivity for specific enzyme isoforms. [2] It is also used in fragment-based drug discovery (FBDD) utilizing ¹⁹F NMR screening. [9]

- **Organic Synthesis:** It serves as a precursor for creating novel phthalazine derivatives that have demonstrated high cytotoxic activity against cancer cells.^{[9][10]} The thiol group provides a reactive handle for incorporating the difluorophenylthio moiety into a variety of molecular scaffolds.^[2]
- **Materials Science:** Fluorinated thiophenol derivatives have been used to modify polymers. For instance, they can improve the gas permeability of PVC membranes, which is relevant for gas separation technologies.^{[9][10]} It has also been used as a ligand in the synthesis of noble metal quantum clusters.^[10]

Experimental Protocol: Synthesis of a Thioether Derivative

This section provides a representative protocol for the S-alkylation of **3,4-Difluorothiophenol**. This procedure is based on general principles of nucleophilic substitution involving thiols and should be adapted and optimized for specific substrates.

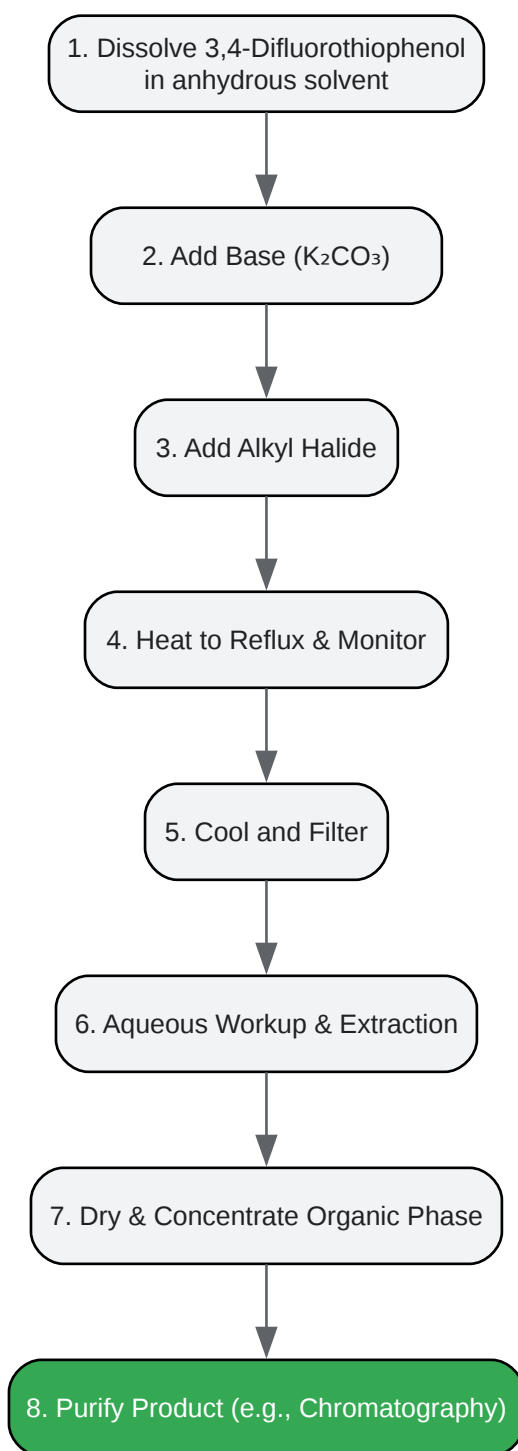
Objective: To synthesize an aryl alkyl thioether via S-alkylation of **3,4-Difluorothiophenol** with an alkyl halide.

Materials:

- **3,4-Difluorothiophenol**
- Alkyl halide (e.g., benzyl bromide)
- Anhydrous potassium carbonate (K_2CO_3) or another suitable base
- Anhydrous solvent (e.g., acetone, acetonitrile)
- Deionized water
- Organic extraction solvent (e.g., ethyl acetate)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **3,4-Difluorothiophenol** (1.0 eq) in the anhydrous solvent.
- **Addition of Base:** Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.
- **Addition of Electrophile:** Add the alkyl halide (1.1 eq) to the stirring suspension.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Filter the solid base and wash it with a small amount of the reaction solvent.
- **Extraction:** Transfer the filtrate to a separatory funnel. Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by a suitable method, such as column chromatography, to obtain the pure thioether.



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Caption: Workflow for a typical S-alkylation reaction.

Safety and Handling

3,4-Difluorothiophenol is a hazardous chemical and must be handled with appropriate safety precautions.[5]

- Hazard Identification: It is classified as a flammable liquid and an irritant.[5] It may cause skin, eye, and respiratory irritation.[11] It has a strong, unpleasant odor.[5]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[5][12] Wear appropriate PPE, including:
 - Chemical-resistant gloves (e.g., nitrile).[11][12]
 - Safety goggles or a face shield.[12]
 - A lab coat.[5]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) and away from heat, light, and sources of ignition.[5] Many suppliers recommend refrigeration at 2-8°C.[5]
- Spills and Disposal: In case of a spill, evacuate the area and remove all ignition sources.[12] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[11] Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the Material Safety Data Sheet (MSDS) before handling this compound.[5]

Conclusion

3,4-Difluorothiophenol is a valuable reagent with a unique combination of functional groups that make it highly useful in synthetic and medicinal chemistry. Its difluorinated ring and reactive thiol group allow for the construction of complex molecules with tailored electronic and biological properties. Understanding its physicochemical characteristics, reactivity, and proper handling procedures is essential for its safe and effective use in a research setting.

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